2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Catalytic Hydrogenation
The pyrrolidine core is typically constructed through catalytic hydrogenation of pre-functionalized intermediates. A patented method involves hydrogenating a dihydro-1H-pyrrole derivative (e.g., N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) using palladium on carbon (Pd/C) under mild conditions (25°C, 1 atm H₂). This step achieves quantitative yield while preserving stereochemical integrity, as evidenced by 99% enantiomeric excess (ee) in the final product.
The hydrogenation mechanism proceeds via syn-addition of hydrogen across the double bond, facilitated by the chiral environment of the substrate. This contrasts with conventional alkene hydrogenation, which often produces racemic mixtures, highlighting the unexpected stereochemical fidelity of this approach.
Introduction of the 3-Chlorobenzyl Group
Alkylation strategies are employed to attach the 3-chlorobenzyl moiety to the pyrrolidine ring. A critical step involves the use of lithium diisopropylamide (LDA) as a strong base to deprotonate the pyrrolidine nitrogen, followed by reaction with 3-chlorobenzyl bromide. This method avoids racemization at the α-carbon of the carboxylic acid group, a common challenge in similar syntheses.
Alternative approaches utilize Ullmann-type couplings or Suzuki-Miyaura reactions for aryl group introduction, though these require pre-functionalized boronates or halides and are less commonly reported for this compound.
Functional Group Transformations
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis of ester precursors. For example, methyl or tert-butyl esters are cleaved using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures, achieving near-quantitative conversion. The choice of base is critical: stronger bases like potassium hydroxide (KOH) risk epimerization, while milder agents like LiOH maintain stereochemical purity.
Hydrochloride Salt Formation
The final hydrochloride salt is generated by treating the free base with concentrated hydrochloric acid (HCl) in dichloromethane (DCM). This step enhances aqueous solubility and crystallinity, with yields exceeding 95% under optimized conditions.
Stereochemical Control and Optimization
Chiral Catalysts and Resolving Agents
Enantioselective synthesis relies on chiral auxiliaries such as tert-butoxycarbonyl (Boc) groups and trimethylsilyl (TMS) protecting agents. For instance, the use of (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate ensures retention of configuration during alkylation.
Catalytic asymmetric hydrogenation with rhodium(I) complexes has also been explored, though palladium-based systems remain predominant due to cost and scalability.
Epimerization Mitigation
Epimerization at the α-carbon is minimized through low-temperature reactions (−78°C) and rapid workup procedures. For example, quenching LDA-mediated deprotonations with acetic acid at −70°C prevents racemization, preserving >98% ee.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for key intermediates include:
Chromatographic Purity Assessment
Column chromatography (silica gel, ethyl acetate/hexane eluent) and high-performance liquid chromatography (HPLC) achieve >99% purity. Retention times and peak symmetry are monitored to validate batch consistency.
Comparative Analysis of Synthetic Methods
The catalytic hydrogenation route outperforms alternatives in yield and enantioselectivity, though rhodium-based methods offer superior functional group compatibility for structurally complex analogs.
Industrial and Research Applications
While therapeutic applications are beyond this report’s scope, the synthetic methodologies discussed enable large-scale production for preclinical studies. The compound’s stability under physiological pH (4–8) and high solubility (>50 mg/mL in saline) make it suitable for formulation development.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of substituted pyrrolidine-2-carboxylic acid derivatives. Key structural variations include substituents on the benzyl group and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Behavior
- Lipophilicity : The 3-chloro substituent in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 2-F-benzyl) are more polar, while iodinated derivatives (e.g., 4-I-benzyl) are highly lipophilic .
- Stability : Hydrochloride salts generally exhibit better stability than free bases. The 3-chloro derivative’s stability is comparable to fluorinated analogs but superior to iodinated compounds, which may degrade under light .
- Stereochemical Impact : The (S)-configuration in the target compound is critical for biological activity, as seen in ACE inhibitors like Enalapril Maleate, where stereochemistry dictates receptor binding .
Biological Activity
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (2R)-2-[(3-chlorophenyl)methyl]-L-proline hydrochloride, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₅Cl₂NO₂
- Molar Mass : 276.16 g/mol
- CAS Number : 1049740-99-9
Antibacterial Activity
Research indicates that various pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound can be effective against a range of bacterial pathogens, with varying degrees of potency depending on the specific strain tested .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings highlight the compound's potential as an antifungal agent, particularly in treating infections caused by these fungi .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of halogen substituents plays a critical role in enhancing its bioactivity. The structural characteristics of pyrrolidine derivatives often contribute to their interaction with bacterial cell membranes and enzymes involved in cell wall synthesis .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various pyrrolidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study emphasized the importance of molecular structure in determining biological efficacy .
- Antifungal Properties : Another research article highlighted the antifungal potential of pyrrolidine derivatives, showing that modifications in the chemical structure could lead to improved activity against resistant fungal strains .
- Clinical Implications : The compound's dual action against bacteria and fungi suggests potential applications in developing new antimicrobial therapies, especially in an era where antibiotic resistance is becoming a significant concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
